molecular formula C20H31N5O2 B6448237 3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2548991-52-0

3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448237
CAS No.: 2548991-52-0
M. Wt: 373.5 g/mol
InChI Key: ONEFWQWWZSYUAQ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a piperazine ring and a pyrazinone ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Pyrazinones are also a common feature in bioactive compounds .


Molecular Structure Analysis

The compound contains several nitrogen atoms which could participate in hydrogen bonding. The presence of the piperazine and pyrazinone rings also suggests that the compound could have a rigid, cyclic structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazines are often used in drugs that act on the central nervous system .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in preclinical and clinical trials .

Properties

IUPAC Name

3-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-3-23-13-15-24(16-14-23)9-4-5-17-27-18-6-10-25(11-7-18)19-20(26)22(2)12-8-21-19/h8,12,18H,3,6-7,9-11,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEFWQWWZSYUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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